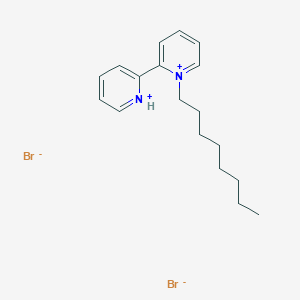
1-Octyl-2,2'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyl-2,2’-bipyridin-1-ium dibromide is a bipyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the bipyridine ring, and it is paired with two bromide ions.
準備方法
The synthesis of 1-Octyl-2,2’-bipyridin-1-ium dibromide typically involves the alkylation of 2,2’-bipyridine with an octyl halide, followed by the addition of a bromide source to form the dibromide salt. The reaction conditions often include the use of a polar solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Octyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations and further reduced to form quinoid structures.
Substitution Reactions: The bipyridinium core can undergo nucleophilic substitution reactions, where nucleophiles replace the bromide ions under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Octyl-2,2’-bipyridin-1-ium dibromide has several scientific research applications:
作用機序
The mechanism of action of 1-Octyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination with metal ions. The bipyridine ring can chelate metal ions, altering their electronic properties and facilitating various catalytic processes. The octyl group enhances the compound’s solubility in organic solvents, making it more versatile in different reaction environments .
類似化合物との比較
1-Octyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts such as:
1,1’-Diethyl-2,2’-bipyridinium dibromide: Similar in structure but with ethyl groups instead of octyl, leading to different solubility and reactivity properties.
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
The uniqueness of 1-Octyl-2,2’-bipyridin-1-ium dibromide lies in its long alkyl chain, which imparts distinct solubility and interaction characteristics, making it suitable for specific applications in organic and coordination chemistry .
特性
CAS番号 |
154356-42-0 |
|---|---|
分子式 |
C18H26Br2N2 |
分子量 |
430.2 g/mol |
IUPAC名 |
1-octyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C18H25N2.2BrH/c1-2-3-4-5-6-10-15-20-16-11-8-13-18(20)17-12-7-9-14-19-17;;/h7-9,11-14,16H,2-6,10,15H2,1H3;2*1H/q+1;;/p-1 |
InChIキー |
GBERMXQDAABGBX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


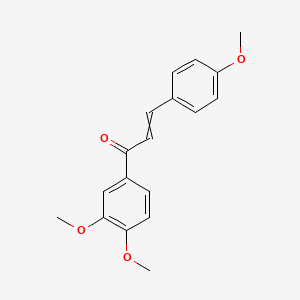

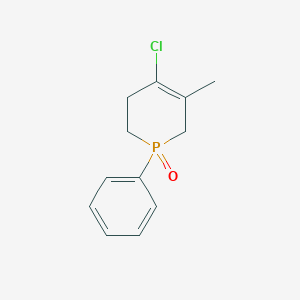
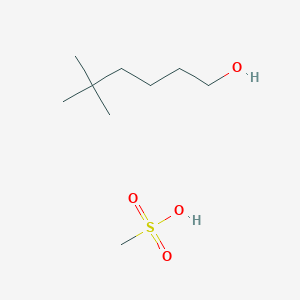
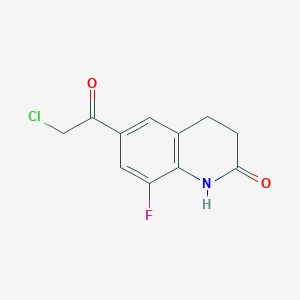
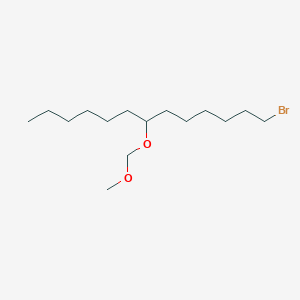
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
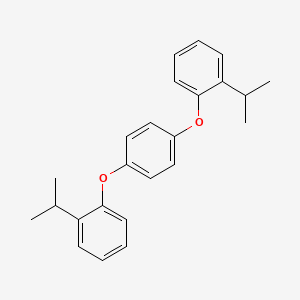
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
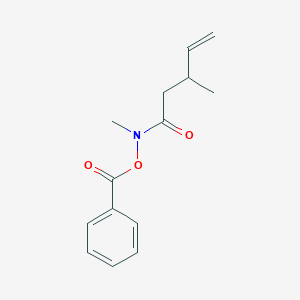

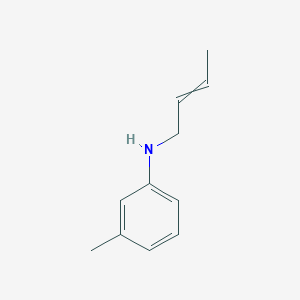
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
